molecular formula C9H7F5O2S B13508539 Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Cat. No.: B13508539
M. Wt: 274.21 g/mol
InChI Key: VXRXWPPPIXDNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a thiophene ring system substituted with a trifluoromethyl group and an ethyl difluoroacetate moiety. The presence of multiple fluorine atoms is strategically significant, as fluorination is a established method for modulating the pharmacokinetic properties, metabolic stability, and bioavailability of lead compounds . Researchers can leverage this reagent as a key synthetic intermediate in the exploration of novel therapeutic agents. Its structure is indicative of potential application in the development of antiviral and antimicrobial compounds, given that chalcone and heterocyclic derivatives have demonstrated versatile pharmacological activities through the targeting of vital viral and bacterial enzymes . Furthermore, the difluoroacetate functional group is a versatile handle for further chemical transformation, enabling its incorporation into larger, more complex molecular architectures, such as amide derivatives, for screening against biological targets like enzymes . This makes it a critical tool for researchers working in hit-to-lead optimization and the synthesis of targeted libraries for biological evaluation.

Properties

Molecular Formula

C9H7F5O2S

Molecular Weight

274.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

InChI

InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-6(17-5)9(12,13)14/h3-4H,2H2,1H3

InChI Key

VXRXWPPPIXDNGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate typically involves the fluorination of thiophene derivatives. One common method is the reaction of ethyl bromodifluoroacetate with thiophene derivatives in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural motifs with several fluorinated esters and thiophene derivatives. Key analogues include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate C₉H₇F₅O₂S Thiophene-2-yl with CF₃ at C5, difluoroacetate ester ~286.2 (calculated) High electronegativity, potential for cross-coupling reactions N/A
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)phenoxy]acetate C₁₁H₉F₅O₃ Phenoxy with CF₃ at C2, difluoroacetate ester 292.18 Similar ester group but aromatic oxygen vs. sulfur heterocycle
Ethyl 5-(trifluoroacetyl)-2-thiophenecarboxylate C₁₀H₇F₃O₃S Thiophene-2-carboxylate with CF₃CO at C5 264.22 Trifluoroacetyl vs. CF₃ substituent; altered electronic effects
N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide C₁₃H₁₂F₅NO Phenyl with CF₃ at C4, difluoroacetamide 301.24 Amide vs. ester functionality; impacts solubility and reactivity

Key Observations :

  • Electronic Effects: The trifluoromethyl group in all analogues enhances electron-withdrawing properties, but its position (C5 in thiophene vs. C2 in phenoxy) modulates resonance and inductive effects.
  • Functional Groups : The ester group in the target compound and Ethyl 5-(trifluoroacetyl)-2-thiophenecarboxylate favors hydrolysis under basic conditions, whereas the acetamide in N,N-diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide offers greater hydrolytic stability.

Reactivity Trends :

  • The trifluoromethyl group in all analogues reduces basicity and enhances lipophilicity, critical for agrochemical penetration .

Biological Activity

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate (CAS No. 1994214-49-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H7F5O2S
  • Molecular Weight : 274.21 g/mol
  • CAS Number : 1994214-49-1

This compound has been studied primarily for its effects on cancer cell lines and its potential as an antiviral agent. The compound's activity is believed to be mediated through several biological pathways:

  • Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the proliferation of various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) .
  • Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
  • Impact on Signaling Pathways : The compound affects key signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Anticancer Activity

A notable study explored the effects of this compound on NSCLC. The results indicated:

  • Cell Line Studies : In vitro experiments demonstrated significant inhibition of cell migration and invasion in NSCLC cell lines.
  • Xenograft Models : In vivo studies using xenograft models confirmed that treatment with the compound resulted in reduced tumor growth and enhanced apoptosis in tumor tissues .

Summary of Biological Activities

Activity TypeObservationsReferences
Cell ProliferationInhibition in NSCLC cell lines
ApoptosisInduction observed in treated cells
Tumor GrowthReduced growth in xenograft models
Antiviral ActivityPotential against viral replication (related compounds)

Case Studies

  • Case Study on NSCLC :
    • Objective : To evaluate the anti-cancer effects of this compound.
    • Methods : Utilized both in vitro (cell lines) and in vivo (xenograft models).
    • Findings : Significant inhibition of tumor growth and induction of apoptosis were observed, highlighting its potential as a therapeutic agent for NSCLC.

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate, and how are reaction conditions optimized?

The synthesis typically involves coupling ethyl acetate derivatives with fluorinated thiophene precursors. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under basic conditions. Key steps include:

  • Use of difluoromethylating agents to introduce the difluoroacetate moiety .
  • Control of temperature (room temperature to 60°C) and solvent choice (e.g., acetic acid or ethyl acetate) to maximize yield .
  • Purification via silica gel chromatography with gradients of ethyl acetate/hexane (0–40%) to isolate the product . Yield optimization often requires stoichiometric adjustments, as seen in iodination reactions using N-iodosuccinimide (NIS) .

Q. How is the compound characterized structurally, and what analytical methods are critical for purity assessment?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .
  • Spectroscopy : ¹⁹F NMR and ¹H NMR confirm fluorinated group integration and regiochemistry. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) .
  • Chromatography : HPLC (retention time analysis) and LCMS (m/z verification) ensure purity and molecular ion consistency .

Q. What role do the difluoro and trifluoromethyl groups play in the compound’s reactivity and stability?

  • The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the thiophene ring and increasing resistance to metabolic degradation .
  • The difluoroacetate moiety lowers the ester’s pKa, making it more reactive toward nucleophilic substitution or hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing derivatives of this compound?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O or ²H) to track metabolic pathways and identify active metabolites .
  • Structural-activity relationships (SAR) : Compare derivatives with modified fluorination patterns (e.g., monofluoro vs. difluoro) to isolate critical functional groups .
  • High-throughput screening : Employ assays under varied conditions (pH, temperature) to assess consistency in enzyme inhibition or receptor binding .

Q. What strategies improve yield in large-scale syntheses while maintaining enantiomeric purity?

  • Continuous flow systems : Enable precise control of reaction parameters (residence time, mixing) to reduce side products .
  • Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric synthesis of stereocenters in related fluorinated esters .
  • In-line analytics : Integrate real-time HPLC or FTIR monitoring to adjust conditions dynamically during scale-up .

Q. How does computational modeling predict the compound’s interactions with biological targets?

  • Docking simulations : Map the compound’s electrostatic potential (ESP) surfaces to identify binding pockets in enzymes (e.g., cytochrome P450) .
  • MD simulations : Assess conformational stability of the trifluoromethyl-thiophene moiety in lipid bilayers to predict membrane permeability .
  • QSAR models : Correlate logP values (calculated from fluorine content) with observed bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.